2-Amino-5-bromo-3-(dimethylamino)pyrazine

Descripción

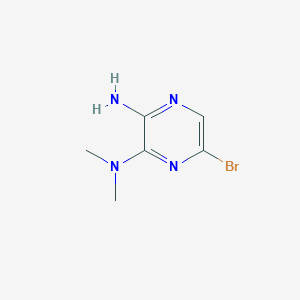

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-3-N,3-N-dimethylpyrazine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4/c1-11(2)6-5(8)9-3-4(7)10-6/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHYHUKOQSACFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CN=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557438 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89641-34-9 | |

| Record name | 5-Bromo-N~3~,N~3~-dimethylpyrazine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-(dimethylamino)pyrazine typically involves the bromination of 2-Amino-3-(dimethylamino)pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position on the pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-bromo-3-(dimethylamino)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The amino and dimethylamino groups can participate in oxidation or reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-Amino-5-(substituted amino)-3-(dimethylamino)pyrazine derivatives .

Aplicaciones Científicas De Investigación

2-Amino-5-bromo-3-(dimethylamino)pyrazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Mecanismo De Acción

The mechanism of action of 2-Amino-5-bromo-3-(dimethylamino)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Effects on Coordination Chemistry

Pyrazine derivatives with varying substituents exhibit distinct coordination behaviors with transition metals like ruthenium(III). Key comparisons include:

- Dimethylamino vs. Methylamino (ABMAP): The dimethylamino group in the target compound introduces greater steric bulk and stronger electron-donating effects than ABMAP’s methylamino group. This may reduce metal-ligand binding efficiency but enhance solubility in organic solvents .

Key Research Findings and Gaps

Coordination Chemistry: Ru(III) complexes with ABMAP exhibit 1:1 and 1:2 stoichiometry, but the dimethylamino analogue’s stability constants remain unstudied. Computational modeling (e.g., AM1/PM3 methods) predicts octahedral geometry, though experimental validation is needed .

Biological Potential: While ABMAP complexes show antifungal activity, the dimethylamino variant’s efficacy against drug-resistant strains is unexplored. Its safety profile also requires assessment, as ethylamino analogues have documented handling hazards .

Substituent Optimization: Fluorescence studies on thiazolo[4,5-b]pyrazines suggest dimethylamino groups enhance quantum yields via electron donation . This property could be leveraged in the target compound for imaging or sensing applications.

Actividad Biológica

Overview

2-Amino-5-bromo-3-(dimethylamino)pyrazine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromine atom and a dimethylamino group, suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

- Chemical Formula : CHBrN

- CAS Number : 89641-34-9

- Molecular Weight : 217.06 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of brominated pyrazines have shown effectiveness against various bacterial strains. A study highlighted the antibacterial and antifungal activities of related compounds, suggesting that the presence of bromine enhances these effects due to its electronegative nature, which can influence the interaction with microbial cell membranes .

Anticancer Properties

The anticancer potential of pyrazine derivatives has been explored in several studies. These compounds have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. For example, the dimethylamino group may enhance solubility and bioavailability, facilitating better interaction with target proteins involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The following mechanisms are proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Receptor Modulation : It can bind to receptors on cell surfaces, altering cellular responses.

- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound, against clinical isolates of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the microbroth dilution method, showing promising results particularly against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ampicillin) | 8 | High |

Study 2: Anticancer Activity

In a separate investigation, the anticancer properties were assessed using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated significant cytotoxicity with IC values ranging from 10 to 20 µM.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 15 | High |

| MCF-7 | 12 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.